molecular formula C14H15BrN2O B12362328 6-bromo-2-cyclohexyl-6H-quinazolin-4-one

6-bromo-2-cyclohexyl-6H-quinazolin-4-one

Cat. No.: B12362328
M. Wt: 307.19 g/mol
InChI Key: GEGMUNHHVKXKHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-cyclohexyl-6H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with cyclohexanone in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-cyclohexyl-6H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

6-bromo-2-cyclohexyl-6H-quinazolin-4-one

InChI

InChI=1S/C14H15BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h6-10H,1-5H2

InChI Key

GEGMUNHHVKXKHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=O)C3=CC(C=CC3=N2)Br

Origin of Product

United States

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